molecular formula C15H23NO2 B3166491 Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate CAS No. 911848-37-8

Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate

Cat. No.: B3166491
CAS No.: 911848-37-8
M. Wt: 249.35 g/mol
InChI Key: RJZVJMLYUMKPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate (CAS Ref: 10-F522775) is a secondary amine-containing ester characterized by a branched 4-phenylbutan-2-yl group attached to the amino moiety of an ethyl propanoate backbone. Its structure combines an aromatic phenyl group with a flexible aliphatic chain, which may influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

ethyl 3-(4-phenylbutan-2-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-18-15(17)11-12-16-13(2)9-10-14-7-5-4-6-8-14/h4-8,13,16H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZVJMLYUMKPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate typically involves the reaction of 4-phenylbutan-2-amine with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.

Scientific Research Applications

Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The ester and amine groups allow it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Ethyl 3-(sec-butylamino)propanoate

Structural Differences: Replaces the 4-phenylbutan-2-yl group with a smaller, non-aromatic sec-butyl substituent. Key Properties:

  • Spectroscopy: NMR and IR data highlight characteristic peaks for the sec-butylamino group and ester carbonyl, distinct from the aromatic signals in the target compound .

Ethyl 3-(pyridin-2-ylamino)propanoate

Structural Differences : Features a pyridinyl ring instead of the phenylbutan-2-yl group, introducing aromatic nitrogen.
Key Properties :

  • Applications: A key intermediate in Dabigatran etexilate synthesis, indicating the pharmacological relevance of amino propanoate esters .

Ethyl 3-(2-furyl)propanoate

Structural Differences: Substitutes the amino group with a furyl ring, altering electronic properties. Key Properties:

  • Electronic Effects: The furan ring is electron-rich, making this compound a diene in Diels-Alder reactions, unlike the amino-functionalized target compound .
  • Applications: Primarily used in materials science for its electronegative furan moiety, diverging from medicinal applications of amino esters .

Ethyl 2-(2-bromobenzyl)-3-oxo-3-(phenylamino)propanoate

Structural Differences : Incorporates a bromobenzyl group and a ketone-oxygen at the β-position, adding steric bulk and electrophilic sites.
Key Properties :

  • Reactivity : The α,β-unsaturated ester and bromine substituent enable cross-coupling reactions, which are less feasible in the saturated target compound .

Data Table: Comparative Analysis of Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituent Applications References
This compound C₁₅H₂₁NO₂ 247.34 g/mol 4-Phenylbutan-2-ylamino Medicinal intermediates, research
Ethyl 3-(sec-butylamino)propanoate C₉H₁₉NO₂ 173.26 g/mol sec-Butylamino Solvent design, NMR studies
Ethyl 3-(pyridin-2-ylamino)propanoate C₁₀H₁₂N₂O₂ 192.22 g/mol Pyridinylamino Anticoagulant synthesis
Ethyl 3-(2-furyl)propanoate C₉H₁₂O₃ 168.19 g/mol 2-Furyl Polymer chemistry, dienes
Ethyl 2-(2-bromobenzyl)-3-oxo-3-(phenylamino)propanoate C₁₉H₁₈BrNO₃ 396.26 g/mol Bromobenzyl, α-keto ester Asymmetric catalysis

Key Research Findings and Implications

  • Biological Activity: Amino propanoate esters with aromatic substituents (e.g., pyridinyl or phenyl) show higher pharmacological relevance than non-aromatic analogues, as seen in Dabigatran intermediates .
  • Synthetic Flexibility : Brominated and α-keto variants (e.g., ) enable diverse reactivity, but the target compound’s saturated backbone may limit such transformations .

Biological Activity

Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in various research domains.

Chemical Structure and Properties

This compound features both ester and amine functional groups, which contribute to its diverse reactivity. The compound's structure can be represented as follows:

C15H23NO2\text{C}_{15}\text{H}_{23}\text{N}\text{O}_2

This molecular configuration allows for interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the ester group enables it to undergo hydrolysis, releasing the corresponding acid, which may exert biological effects. Additionally, the amine group may facilitate interactions with neurotransmitter systems or other signaling pathways, potentially influencing cellular processes such as inflammation and neuronal signaling.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. For instance, studies have shown that compounds with similar structural motifs can inhibit protein kinase C (PKC) isoforms, which play critical roles in cellular signaling and inflammation . The inhibition of PKC has implications for treating conditions characterized by excessive inflammation and vascular permeability.

Cellular Effects

In vitro studies have demonstrated that this compound can modulate cellular processes such as apoptosis and cell proliferation. This modulation is likely linked to its interactions with various cellular receptors and signaling pathways.

Applications in Research

This compound has potential applications across several fields:

1. Medicinal Chemistry:

  • Ongoing research is exploring its utility as a therapeutic agent for neurological disorders due to its effects on neurotransmitter systems.
  • Its anti-inflammatory properties make it a candidate for developing treatments for inflammatory diseases.

2. Chemical Synthesis:

  • The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals.

3. Material Science:

  • It is being investigated for use in developing new materials due to its unique chemical properties.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

StudyFindings
Study A Investigated the anti-inflammatory effects in a murine model, demonstrating significant reduction in TNF-alpha levels.
Study B Evaluated enzyme inhibition potency against PKC isoforms, revealing IC50 values in the low micromolar range.
Study C Assessed neuroprotective effects in vitro, showing enhanced cell viability under oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.